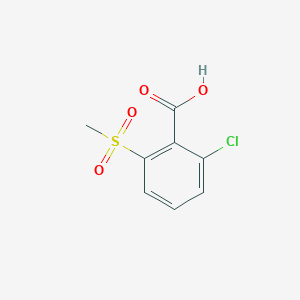

2-Chloro-6-methanesulfonylbenzoic acid

Übersicht

Beschreibung

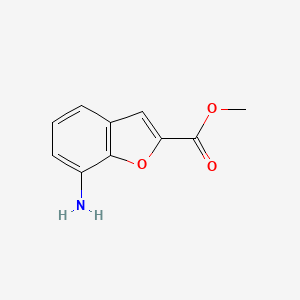

2-Chloro-6-methanesulfonylbenzoic acid is a chemical compound with the molecular formula C8H7ClO4S . It has a molecular weight of 234.66 g/mol . This compound is not intended for human or veterinary use but is used for research purposes.

Molecular Structure Analysis

The molecular structure of 2-Chloro-6-methanesulfonylbenzoic acid is represented by the formula C8H7ClO4S . The InChI Code for this compound is 1S/C8H7ClO4S/c1-14(12,13)6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H,10,11) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-6-methanesulfonylbenzoic acid include a predicted boiling point of 459.9±45.0 °C, a predicted density of 1.507±0.06 g/cm3, and a predicted pKa of 1.30±0.10 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The reaction of methanesulfonic acid with certain compounds can lead to the formation of various chemical structures. For example, the methanesulfonic acid catalyzed reaction of specific compounds with glycerol produced different types of ketals and methanesulfonates, which could cyclize to other compounds. The structures of these products were confirmed through extensive chemical shift analysis and X-ray crystallography (Upadhyaya et al., 1997).

Catalytic Applications in Chemical Synthesis

Methanesulfonic acid has been used as a catalyst in the synthesis of 2-substituted aromatic and aliphatic benzothiazoles from carboxylic acids, offering a simple and efficient method with good yields (Sharghi & Asemani, 2009). It also catalyzes the synthesis of 2-substituted benzoxazoles directly from carboxylic acids, showing versatility with various substituents (Kumar, Rudrawar, & Chakraborti, 2008).

Application in Green Chemistry

A unique two-phase reaction system using methanesulfonic acid was investigated for the high yield production of tri(furyl)methane from furfural and furan. This approach significantly suppressed polymer formation, increasing the yield of the desired product (Shinde & Rode, 2017).

Analytical Applications

Methanesulfonic acid was used in a colorimetric assay of lipid peroxidation, reacting with specific compounds to yield a stable chromophore. This method allowed for the measurement of specific lipid peroxidation products in biological samples (Gérard-Monnier et al., 1998).

Chemical Reactions and Modifications

Methanesulphenyl chloride was used to produce various derivatives from salicylic acids, demonstrating different types of electrophilic substitutions and chemical modifications (Brown, Landquist, & Summers, 1978).

Polymer Research

Methanesulfonic acid was utilized in the synthesis of high molecular weight polybenzoxazoles in polyphosphoric acid, and its role in hydrolytic stability under acidic conditions was investigated. This highlighted its application in the field of polymer chemistry (Kim, Einsla, Tchatchoua, & McGrath, 2005).

Industrial Catalysis

Methanesulfonic acid was also used as a catalyst in the production of linear alkylbenzenes, an environmentally benign alkylation route. Its efficiency and recyclability in this process were explored (Luong et al., 2004).

Eigenschaften

IUPAC Name |

2-chloro-6-methylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c1-14(12,13)6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTKGIVXPPZDLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=CC=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-methanesulfonylbenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[(2R,3R,4R,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B3338691.png)

![5,15-Dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,13-diene-4,10,22,29-tetrone](/img/structure/B3338703.png)

![Benzenamine, 4-(bromomethyl)-N,N-bis[4-(bromomethyl)phenyl]-](/img/structure/B3338719.png)

![Propanoic acid, 2-methyl-, [(3S,5R)-5-(2,4-difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]methyl ester](/img/structure/B3338740.png)

![1,3-Dioxane-4-acetic acid, 6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-, 1-methylethyl ester, (4R,6R)-](/img/structure/B3338766.png)

![(1R,2S,6R,7S)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B3338779.png)

![Imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B3338784.png)